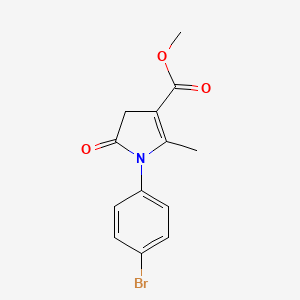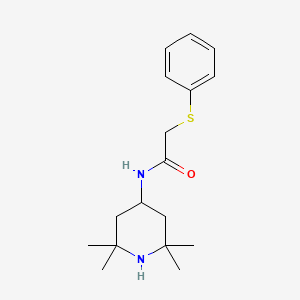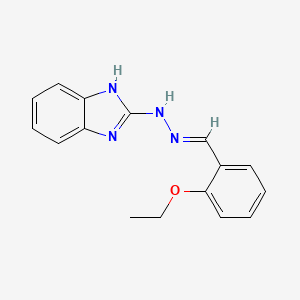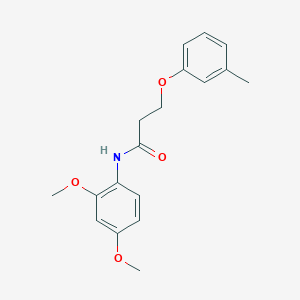![molecular formula C14H14N2O2S B5751994 N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5751994.png)
N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide, also known as MTEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTEDA is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Wirkmechanismus
The mechanism of action of N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins in the body, which may be responsible for its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and cancer. In vivo studies have shown that N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation of N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a building block for the synthesis of novel materials. Further studies are needed to explore its properties and potential applications in material science. Additionally, further studies are needed to fully understand its mechanism of action and to design experiments to study its effects.
Synthesemethoden
N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide can be synthesized through the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The resulting 2-thiophenyl chloride is then reacted with N-(2-methylbenzoyl)glycine methyl ester to form N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide.
Wissenschaftliche Forschungsanwendungen
N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. In agriculture, N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been studied as a potential herbicide due to its ability to inhibit plant growth. In material science, N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been studied for its potential use as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-5-2-3-7-12(10)14(17)18-16-13(15)9-11-6-4-8-19-11/h2-8H,9H2,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZQAGRTXJPCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C(CC2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O/N=C(/CC2=CC=CS2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816332 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5751912.png)

![N-ethyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5751937.png)



![3-methyl-1H-pyrazole-4,5-dione 4-[(2,5-dimethoxyphenyl)hydrazone]](/img/structure/B5751956.png)



![N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5751985.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5751997.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5752015.png)
